molecular formula C20H6Br2N2O9-2 B1242014 Eosin b diphenol CAS No. 56360-46-4

Eosin b diphenol

Cat. No.: B1242014
CAS No.: 56360-46-4
M. Wt: 578.1 g/mol
InChI Key: ZBQZBWKNGDEDOA-UHFFFAOYSA-L
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Description

Eosin B diphenol is a synthetic organic dye that belongs to the family of fluorescein derivatives. It is characterized by its vibrant red color and is widely used in various scientific and industrial applications. The compound is known for its ability to absorb light in the visible region of the electromagnetic spectrum, making it a valuable tool in photocatalysis and other photochemical processes .

Mechanism of Action

Target of Action

Eosin B Diphenol, a form of eosin, is a dye compound . It primarily targets proteins containing amino acid residues such as arginine and lysine . These proteins are often involved in various biological processes, making this compound a versatile compound in biological research.

Mode of Action

This compound interacts with its targets through energy transfer and electron transfer . It has been used for a long time as an energy transfer agent, but more recently, there has been a growing interest in its potential as an electron transfer agent . The compound’s interaction with its targets leads to changes in the targets’ properties, which can be used to study various biological phenomena.

Biochemical Pathways

This compound affects several biochemical pathways. Its ability to transfer energy and electrons allows it to participate in various reactions . For instance, it can catalyze reactions involving the generation of singlet oxygen , a reactive oxygen species involved in various cellular processes.

Result of Action

The action of this compound results in molecular and cellular effects. For instance, it can cause changes in the properties of proteins, affecting their function . Additionally, it can generate singlet oxygen, which can cause oxidative damage to cells .

Action Environment

The action of this compound can be influenced by environmental factors. For example, its use as a photosensitizer for generating singlet oxygen suggests that light could influence its action . Moreover, the compound’s action as an energy and electron transfer agent suggests that its efficacy and stability could be affected by the redox conditions of its environment .

Biochemical Analysis

Biochemical Properties

Eosin b diphenol plays a significant role in biochemical reactions, particularly in staining protocols. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, this compound binds to basic proteins such as histones, which are rich in arginine and lysine residues. This interaction is primarily electrostatic, as the dye forms salts with the basic amino acids. Additionally, this compound can interact with enzymes involved in redox reactions, such as glutathione reductase and thioredoxin reductase, inhibiting their activity .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the growth of drug-resistant Plasmodium falciparum by damaging cellular membranes and altering intracellular organelles . This dye also affects gene expression by inhibiting enzymes like dihydrofolate reductase-thymidylate synthase, which are crucial for DNA synthesis .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins. It acts as a non-active-site inhibitor of enzymes like dihydrofolate reductase-thymidylate synthase, leading to the inhibition of folate biosynthesis . Additionally, this compound can participate in redox cycling, generating reactive oxygen species that cause oxidative damage to cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively stain tissues without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Studies in animal models have shown that high doses of this compound can lead to adverse effects such as liver and kidney damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in redox reactions. For example, this compound can inhibit the activity of glutathione reductase and thioredoxin reductase, leading to disruptions in cellular redox balance . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through endocytosis and distributed to various cellular compartments. It can also bind to proteins such as albumin, which facilitates its transport in the bloodstream . The localization and accumulation of this compound within specific tissues can affect its staining properties and biological activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It is often localized in the cytoplasm and nucleus, where it binds to proteins and nucleic acids. The subcellular localization of this compound is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . This localization is crucial for its role in staining and biochemical analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Eosin B diphenol can be synthesized through the nitration of 4’,5’-dibromofluoresceinThe reaction typically requires the use of concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The compound is often produced in the form of its disodium salt or ammonium salt to enhance its solubility and stability. The industrial production methods are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Eosin B diphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. Its ability to act as both an energy and electron transfer agent makes it versatile in various applications, from photocatalysis to biological staining .

Properties

IUPAC Name

4',5'-dibromo-3',6'-dihydroxy-2',7'-dinitrospiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8Br2N2O9/c21-13-15(25)11(23(28)29)5-9-17(13)32-18-10(6-12(24(30)31)16(26)14(18)22)20(9)8-4-2-1-3-7(8)19(27)33-20/h1-6,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQZBWKNGDEDOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)[N+](=O)[O-])O)Br)Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8Br2N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70971798
Record name 4′,5′-Dibromo-3′,6′-dihydroxy-2′,7′-dinitrospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70971798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56360-46-4
Record name 4′,5′-Dibromo-2′,7′-dinitrofluorescein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56360-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′,5′-Dibromo-3′,6′-dihydroxy-2′,7′-dinitrospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70971798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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